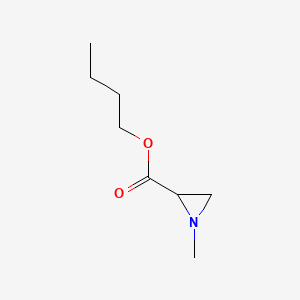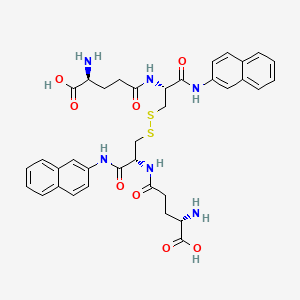
(H-gamma-Glu-cys-betana)2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(H-gamma-Glu-cys-betana)2, also known as glutathione, is a tripeptide molecule that is synthesized naturally in the human body. It plays a vital role in maintaining cellular homeostasis and protecting cells from oxidative stress. Glutathione has been extensively studied for its various biochemical and physiological effects, making it an essential molecule in the field of biomedical research.
Wirkmechanismus
Glutathione exerts its biochemical and physiological effects through various mechanisms of action. It acts as an antioxidant by scavenging free radicals and reactive oxygen species, which can damage cellular components such as DNA, proteins, and lipids. Glutathione also regulates the redox state of cells, which is essential for maintaining cellular homeostasis.
Biochemical and Physiological Effects:
Glutathione has several biochemical and physiological effects on the human body. It is involved in the detoxification of xenobiotics and other harmful compounds, as it can conjugate with these compounds to make them more water-soluble and easily excreted from the body. Glutathione also plays a crucial role in the regulation of apoptosis, which is programmed cell death that occurs in response to various stimuli.
Vorteile Und Einschränkungen Für Laborexperimente
Glutathione has several advantages for use in lab experiments. It is relatively easy to obtain and can be synthesized in large quantities. Glutathione is also stable under a wide range of conditions, making it an ideal molecule for use in various biochemical assays. However, there are also limitations to the use of (H-gamma-Glu-cys-betana)2 in lab experiments. Its concentration in cells can vary widely, making it difficult to accurately measure its effects. Additionally, (H-gamma-Glu-cys-betana)2 can be easily oxidized, leading to the formation of disulfide bonds and other oxidative products that can interfere with experimental results.
Zukünftige Richtungen
There are several future directions for research on (H-gamma-Glu-cys-betana)2. One area of research is the development of new methods for measuring (H-gamma-Glu-cys-betana)2 levels in cells and tissues. Another area of research is the exploration of the role of (H-gamma-Glu-cys-betana)2 in various disease states, including cancer, neurodegenerative diseases, and autoimmune disorders. Additionally, there is a need for the development of new drugs and therapies that target (H-gamma-Glu-cys-betana)2 and its various biochemical and physiological effects.
Conclusion:
In conclusion, (H-gamma-Glu-cys-betana)2 is a vital molecule in the human body that plays a crucial role in maintaining cellular homeostasis and protecting cells from oxidative stress. It has several biochemical and physiological effects and has been extensively studied for its various scientific research applications. Glutathione has several advantages and limitations for use in lab experiments, and there are several future directions for research on this essential molecule.
Synthesemethoden
Glutathione is synthesized in the human body through a two-step process involving the enzymes gamma-glutamylcysteine synthetase and (H-gamma-Glu-cys-betana)2 synthetase. The first enzyme catalyzes the formation of gamma-glutamylcysteine, while the second enzyme catalyzes the formation of (H-gamma-Glu-cys-betana)2 by adding glycine to gamma-glutamylcysteine.
Wissenschaftliche Forschungsanwendungen
Glutathione has been extensively studied for its various scientific research applications. It is commonly used as a biomarker for oxidative stress and is involved in the regulation of various cellular processes, including DNA synthesis, protein synthesis, and cell proliferation. Glutathione also plays a crucial role in the immune system, as it is required for the proper functioning of T cells and other immune cells.
Eigenschaften
IUPAC Name |
(2S)-2-amino-5-[[(2R)-3-[[(2R)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-3-(naphthalen-2-ylamino)-3-oxopropyl]disulfanyl]-1-(naphthalen-2-ylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H40N6O8S2/c37-27(35(47)48)13-15-31(43)41-29(33(45)39-25-11-9-21-5-1-3-7-23(21)17-25)19-51-52-20-30(42-32(44)16-14-28(38)36(49)50)34(46)40-26-12-10-22-6-2-4-8-24(22)18-26/h1-12,17-18,27-30H,13-16,19-20,37-38H2,(H,39,45)(H,40,46)(H,41,43)(H,42,44)(H,47,48)(H,49,50)/t27-,28-,29-,30-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZBNLMYXPGRVSQ-KRCBVYEFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)C(CSSCC(C(=O)NC3=CC4=CC=CC=C4C=C3)NC(=O)CCC(C(=O)O)N)NC(=O)CCC(C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)[C@H](CSSC[C@@H](C(=O)NC3=CC4=CC=CC=C4C=C3)NC(=O)CC[C@@H](C(=O)O)N)NC(=O)CC[C@@H](C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H40N6O8S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50745636 |
Source


|
| Record name | (2S,2'S)-5,5'-[Disulfanediylbis({(2R)-3-[(naphthalen-2-yl)amino]-3-oxopropane-1,2-diyl}azanediyl)]bis(2-amino-5-oxopentanoic acid) (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50745636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
748.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
165174-63-0 |
Source


|
| Record name | (2S,2'S)-5,5'-[Disulfanediylbis({(2R)-3-[(naphthalen-2-yl)amino]-3-oxopropane-1,2-diyl}azanediyl)]bis(2-amino-5-oxopentanoic acid) (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50745636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


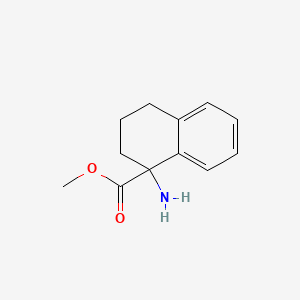
![tert-butyl 2,3-dihydro-1H-spiro[isoquinoline-4,4'-piperidine]-1'-carboxylate](/img/structure/B573227.png)

![2-[(E)-(2-Methoxy-4-nitrophenyl)diazenyl]-N-(4-methoxyphenyl)-3-oxobutanamide](/img/structure/B573231.png)
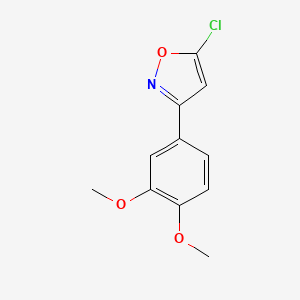
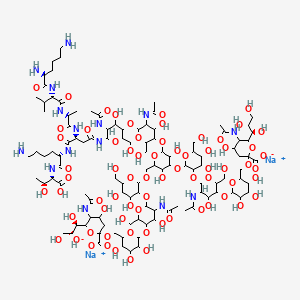
![Glycine, N-[N-[1-(methoxycarbonyl)-2-methylpropyl]-D-valyl]-, ethyl ester, (S)- (9CI)](/img/no-structure.png)
![3-Ethyl-2-({3-[(3-ethyl-6-methyl-1,3-benzothiazol-2(3H)-ylidene)methyl]-5,5-dimethylcyclohex-2-en-1-ylidene}methyl)-6-methyl-1,3-benzothiazol-3-ium 4-methylbenzene-1-sulfonate](/img/structure/B573241.png)
![2-Phenyl-6-(trifluoromethyl)imidazo[2,1-b][1,3]benzothiazole](/img/structure/B573242.png)
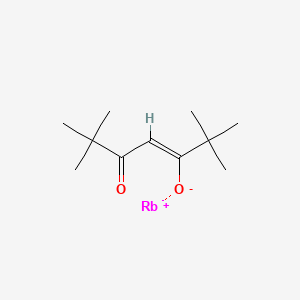
![[1,3]Thiazolo[5,4-G]isoquinoline](/img/structure/B573245.png)
